2,4,5-Trimethylpyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

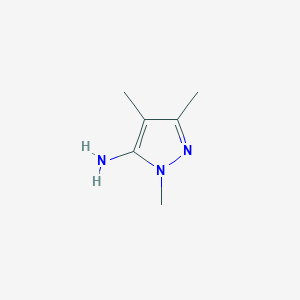

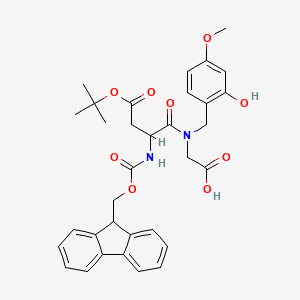

2,4,5-Trimethylpyrazol-3-amine is a heterocyclic organic compound that contains a pyrazole ring and an amine group1. It has a molecular formula of C6H11N321.

Synthesis Analysis

The synthesis of 2,4,5-Trimethylpyrazol-3-amine is not explicitly mentioned in the search results. However, the synthesis of similar pyrazole derivatives involves various methods, including the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites34.Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethylpyrazol-3-amine is not directly provided in the search results. However, pyrazole derivatives generally have a five-membered ring with two adjacent nitrogen atoms56.Chemical Reactions Analysis

The specific chemical reactions involving 2,4,5-Trimethylpyrazol-3-amine are not detailed in the search results. However, pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups7.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2,4,5-Trimethylpyrazol-3-amine are not provided in the search results. However, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials10.Scientific Research Applications

Synthesis and Characterization in Materials Science

2,4,5-Trimethylpyrazol-3-amine, as a functionalized amine, plays a crucial role in the synthesis and characterization of materials. For instance, in the field of colloidal silica particles, these functionalized amines are used to decorate the surface of colloidal silica, providing a way to assess the uniformity and size of these particles. This application is significant in the development of research-grade materials in various scientific fields (Soto-Cantu, et al., 2012).

Biological and Antimicrobial Properties

Aminopyrazoles, including 2,4,5-Trimethylpyrazol-3-amine, are utilized in the synthesis of polyheterocyclic compounds demonstrating diverse biological activities. These activities include significant antimicrobial properties against various bacterial strains, indicating their potential in developing new pharmaceuticals and antibacterial agents (Behbehani, et al., 2011).

Applications in Medicinal Chemistry

In medicinal chemistry, compounds derived from 2,4,5-Trimethylpyrazol-3-amine have shown potential in various therapeutic applications. For example, certain derivatives have exhibited anticonvulsant properties comparable to established drugs like phenytoin and carbamazepine, opening new avenues for drug development in this area (Carson, et al., 1997).

Chemical Synthesis and Catalysis

The compound is instrumental in chemical synthesis and catalysis. Its derivatives are used as ligands and catalysts in various chemical reactions, significantly impacting the synthesis of complex organic compounds and polymers. This includes its role in group 10 metal complexes, which demonstrates its versatility in synthetic chemistry (Deeken, et al., 2006).

Safety And Hazards

The safety and hazards of 2,4,5-Trimethylpyrazol-3-amine are not detailed in the search results. However, it’s important to note that many chemicals can pose safety risks and should be handled with appropriate precautions.

Future Directions

The future directions for 2,4,5-Trimethylpyrazol-3-amine are not explicitly mentioned in the search results. However, the synthesis and study of pyrazole derivatives is an active area of research, with potential applications in various fields including medicine and biochemistry34.

Please note that this information is based on the available search results and may not fully cover all aspects of 2,4,5-Trimethylpyrazol-3-amine. Further research may be necessary for a more comprehensive understanding.

properties

IUPAC Name |

2,4,5-trimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNRZXTWCRTHPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)